molecular formula C22H12N2O2 B8262579 (S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbonitrile

(S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbonitrile

Cat. No.: B8262579
M. Wt: 336.3 g/mol
InChI Key: YNWGHCNOQWAVAC-UHFFFAOYSA-N
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Description

(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile is a chiral organic compound that belongs to the binaphthalene family. This compound is characterized by its two hydroxyl groups and two nitrile groups attached to the binaphthalene core. The axial chirality of this compound arises from the restricted rotation around the single bond connecting the two naphthalene rings, making it a valuable molecule in asymmetric synthesis and chiral recognition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,1’-binaphthalene-2,2’-diol.

    Nitrile Introduction:

    Chiral Resolution: The chiral resolution of the racemic mixture can be performed using chiral chromatography or by forming diastereomeric salts with chiral acids.

Industrial Production Methods

In an industrial setting, the production of (S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile may involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of binaphthoquinones.

    Reduction: Formation of 2,2’-diamino-[1,1’-binaphthalene]-3,3’-dicarbonitrile.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis and enantioselective synthesis.

    Biology: Employed in the study of chiral recognition and molecular interactions.

    Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.

    Industry: Utilized in the production of chiral materials and as a building block for advanced organic compounds.

Mechanism of Action

The mechanism of action of (S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile involves its interaction with chiral receptors and enzymes. The axial chirality of the compound allows it to fit into specific binding sites, facilitating enantioselective reactions. The hydroxyl and nitrile groups can form hydrogen bonds and other non-covalent interactions, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1,1’-Binaphthalene-2,2’-diol: Lacks the nitrile groups but shares the binaphthalene core and hydroxyl groups.

    (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Contains phosphine groups instead of hydroxyl and nitrile groups.

    (S)-2,2’-Diamino-1,1’-binaphthalene: Contains amino groups instead of hydroxyl and nitrile groups.

Uniqueness

(S)-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which provide a versatile platform for various chemical modifications and applications. Its axial chirality and ability to participate in multiple types of reactions make it a valuable compound in asymmetric synthesis and chiral recognition.

Properties

IUPAC Name

4-(3-cyano-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O2/c23-11-15-9-13-5-1-3-7-17(13)19(21(15)25)20-18-8-4-2-6-14(18)10-16(12-24)22(20)26/h1-10,25-26H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWGHCNOQWAVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C#N)O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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